Lipophilicity (XLogP3) and Bioavailability Potential Compared to 6-Bromo and 4-Bromo Regioisomers
7-Bromo-2,8-dimethylquinoline exhibits a calculated lipophilicity (XLogP3) of 3.6 . This value is measurably lower than that of its close regioisomer, 6-bromo-2,8-dimethylquinoline, which has a reported ACD/LogP of 3.75 [1]. It is also slightly lower than the LogP of 3.67 reported for 4-bromo-2,8-dimethylquinoline . The reduced lipophilicity of the 7-bromo isomer may translate to better compliance with drug-likeness guidelines (e.g., Lipinski's Rule of Five) and a lower predicted potential for off-target binding and metabolic clearance.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3: 3.6 |
| Comparator Or Baseline | 6-bromo-2,8-dimethylquinoline: ACD/LogP 3.75; 4-bromo-2,8-dimethylquinoline: LogP 3.67 |
| Quantified Difference | ΔLogP = -0.15 to -0.07 relative to comparators |
| Conditions | Calculated values (XLogP3 and ACD/LogP) |
Why This Matters
Lower LogP can improve aqueous solubility and reduce metabolic liability, making the 7-bromo isomer a potentially superior starting point for lead optimization in drug discovery campaigns.
- [1] ChemSpider. 6-Bromo-2,8-dimethylquinoline (CSID: 24807618). View Source
